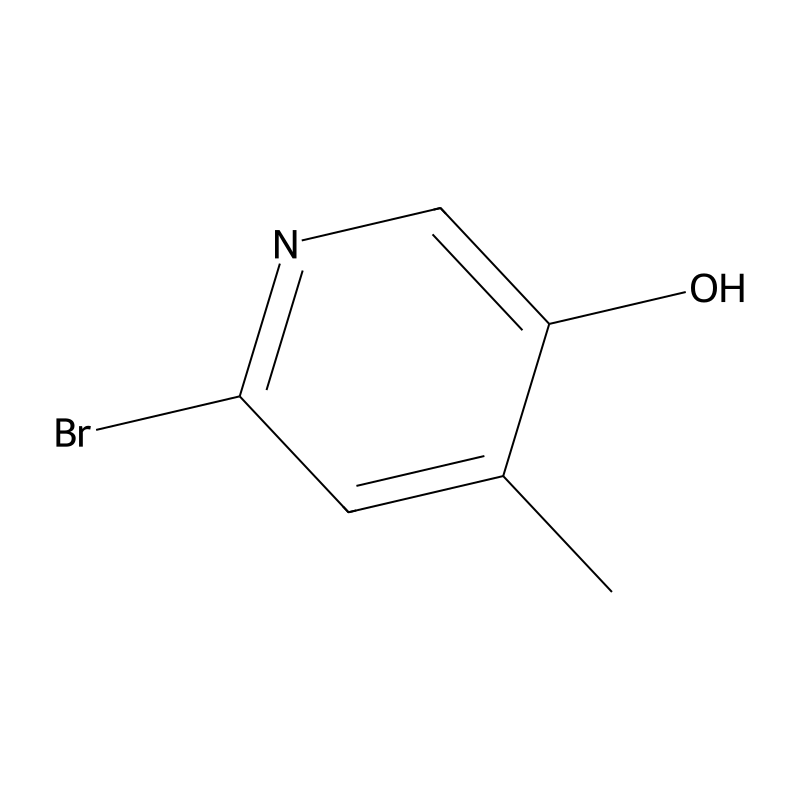

6-Bromo-4-methylpyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Application: The compound is used in the synthesis of novel pyridine-based derivatives.

Results: The reaction resulted in a series of novel pyridine derivatives in moderate to good yield. The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated.

6-Bromo-4-methylpyridin-3-ol has the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. It features a bromine atom at the sixth position and a hydroxyl group at the third position of the pyridine ring. The compound is known for its solubility in organic solvents and exhibits properties that make it valuable in various

There is no scientific literature available on the mechanism of action of 6-Bromo-4-methylpyridin-3-ol.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

- Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds under appropriate conditions.

- Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.

These reactions are significant for synthesizing more complex organic compounds and pharmaceuticals.

Research indicates that 6-Bromo-4-methylpyridin-3-ol exhibits biological activity, particularly in antimicrobial and antifungal properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Additionally, studies have shown that pyridine derivatives can influence enzyme activity and receptor binding, which is crucial for therapeutic applications .

Several methods exist for synthesizing 6-Bromo-4-methylpyridin-3-ol:

- Chemical Synthesis: Traditional synthetic routes involve the bromination of 4-methylpyridin-3-ol using brominating agents under controlled conditions.

- Biotransformation: A more innovative approach utilizes whole-cell biocatalysis with microorganisms such as Burkholderia sp. MAK1, which can hydroxylate or brominate pyridine derivatives effectively .

These methods highlight the versatility in producing this compound depending on the desired purity and yield.

6-Bromo-4-methylpyridin-3-ol has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.

- Agricultural Chemicals: The compound may be used in developing pesticides or herbicides due to its antimicrobial properties.

- Research: It is utilized in biochemical research to study enzyme interactions and metabolic pathways involving pyridine derivatives.

Interaction studies have shown that 6-Bromo-4-methylpyridin-3-ol can affect various biological systems. For instance, its interactions with cytochrome P450 enzymes indicate potential effects on drug metabolism, which is crucial for understanding its pharmacokinetics and toxicity profiles . Moreover, studies on its binding affinity to specific receptors can provide insights into its therapeutic potential.

Several compounds share structural similarities with 6-Bromo-4-methylpyridin-3-ol. Here are some notable examples:

| Compound Name | Structure | Similarity Score |

|---|---|---|

| 3-Bromo-4-methylpyridine | C₆H₆BrN | 0.91 |

| 4-Bromo-6-methylpyridin-3-ol | C₆H₆BrNO | 0.88 |

| 3-Bromopyridin-4-ylmethanamine | C₇H₈BrN₂ | 0.87 |

| 4-Chloro-6-methylpyridin-3-ol | C₆H₆ClNO | 0.86 |

These compounds exhibit variations in substituents that influence their reactivity and biological properties. The presence of different halogens or functional groups alters their interaction profiles and potential applications.

6-Bromo-4-methylpyridin-3-ol (CAS: 1256824-49-3) is a halogenated pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. Its systematic IUPAC name, 6-bromo-4-methylpyridin-3-ol, reflects the positions of functional groups on the pyridine ring: a bromine atom at position 6, a methyl group at position 4, and a hydroxyl group at position 3. Alternative names include 3-Pyridinol, 6-bromo-4-methyl- and 6-Bromo-4-methyl-3-pyridinol.

Structural Features and Molecular Geometry

The compound’s structure (Figure 1) is characterized by a planar pyridine ring with three distinct substituents (Figure 1):

- Bromine at position 6, contributing electronegativity and steric bulk.

- Methyl group at position 4, enhancing hydrophobic interactions.

- Hydroxyl group at position 3, enabling hydrogen bonding and acidity (pKa ~9.5).

The SMILES notation (CC1=C(Br)C=CN=C1O) and InChIKey (WVPKIILGXMPCGJ-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic properties. Resonance stabilization occurs through conjugation between the hydroxyl group and the pyridine nitrogen, while the bromine atom induces moderate electron-withdrawing effects.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=C(Br)C=CN=C1O | |

| InChIKey | WVPKIILGXMPCGJ-UHFFFAOYSA-N | |

| Planarity | Near-planar pyridine ring |

Physicochemical Properties

6-Bromo-4-methylpyridin-3-ol exhibits the following properties:

- Melting Point: Not explicitly reported, but analogous hydroxy-pyridines melt between 160–170°C.

- Boiling Point: 345.9±37.0°C at 760 mmHg.

- Density: 1.7±0.1 g/cm³.

- Solubility: Moderately soluble in polar solvents (e.g., dichloromethane), with limited aqueous solubility due to hydrophobic methyl and bromine groups.

- LogP: 2.50, indicating moderate lipophilicity.

- pKa: ~9.5 (estimated from similar 3-hydroxypyridines).

Storage requires protection from light and moisture, with recommendations to maintain temperatures at 2–8°C under inert atmospheres.

Table 2: Physicochemical Summary

| Property | Value | Source |

|---|---|---|

| Boiling Point | 345.9±37.0°C | |

| Density | 1.7±0.1 g/cm³ | |

| LogP | 2.50 |

Basic Molecular Descriptors

The compound possesses several key molecular identifiers that facilitate its characterization and database retrieval. The CAS number 1256824-49-3 serves as the primary chemical registry identifier, while the IUPAC name "6-bromo-4-methylpyridin-3-ol" provides systematic nomenclature based on substitution patterns [2] [3].

The simplified molecular-input line-entry system (SMILES) notation CC1=C(C=C(N=C1)Br)O encodes the structural connectivity, indicating the methyl group at position 4, the hydroxyl group at position 3, and the bromine atom at position 6 of the pyridine ring [4] [5].

Stereochemical and Geometric Considerations

The compound exhibits near-planar geometry typical of aromatic systems, with the pyridine ring maintaining its characteristic aromatic structure. The exact mass of 186.96328 Da provides precise molecular weight determination, while the InChI key WVPKIILGXMPCGJ-UHFFFAOYSA-N serves as a unique structural identifier [6] [4].

The molecular geometry is influenced by the electronic effects of the substituents, with the hydroxyl group capable of participating in hydrogen bonding interactions. The topological polar surface area of 33.1 Ų indicates moderate polarity, contributing to the compound's solubility characteristics [6] [7].

Structural Architecture and Substitution Pattern

Pyridine Ring System

The core pyridine ring represents a six-membered aromatic heterocycle with nitrogen at position 1. This aromatic system provides the fundamental structural framework, exhibiting typical aromatic properties including planarity, electron delocalization, and resonance stabilization [2] [8].

The nitrogen atom within the pyridine ring contributes to the compound's basicity and coordination chemistry potential. The aromatic character is maintained despite the presence of multiple substituents, with the ring system showing characteristic aromatic behavior in spectroscopic analysis [2].

Hydroxyl Group at Position 3

The hydroxyl substituent at position 3 represents a significant structural feature that influences both chemical reactivity and physical properties. This functional group serves as an electron-donating substituent through resonance effects, while simultaneously providing hydrogen bonding capability [2] .

The hydroxyl group's position adjacent to the pyridine nitrogen creates potential for intramolecular hydrogen bonding, which may influence the compound's tautomeric equilibrium and overall stability. This structural feature contributes to the compound's moderate solubility in polar solvents [10].

Methyl Group at Position 4

The methyl substituent at position 4 provides electron-donating effects through inductive mechanisms. This alkyl group exhibits a mild +I effect, contributing electron density to the aromatic system and influencing the compound's reactivity pattern [2] .

The methyl group's steric influence is minimal due to its compact size, but it does contribute to the compound's lipophilicity and may influence molecular packing in the solid state. The chemical shift of this group in ¹H NMR spectroscopy appears at approximately 2.13 ppm [12] [2].

Bromine Atom at Position 6

The bromine substituent at position 6 represents the most electronegative component of the molecule, exerting significant electronic effects on the aromatic system. This halogen atom demonstrates both inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly influencing the compound's reactivity [2] [13].

The bromine atom's large size and polarizability contribute to the compound's overall physical properties, including its molecular weight and potential for halogen bonding interactions. The presence of bromine also enables various synthetic transformations through nucleophilic substitution reactions [2].

Molecular Identification Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 6-bromo-4-methylpyridin-3-ol. The ¹H NMR spectrum exhibits characteristic signals that confirm the substitution pattern and molecular connectivity [12] [2].

The aromatic protons appear as singlets in the downfield region, with signals at δ 7.89 (s, 1H), 7.83 (s, 1H), and 7.35 (s, 1H) corresponding to the pyridine ring protons. The methyl group appears as a singlet at δ 2.13 (s, 3H), confirming its attachment to the aromatic system [12] [2].

¹³C NMR spectroscopy provides information about the carbon framework, with aromatic carbons appearing in the characteristic 120-160 ppm region. The specific chemical shifts reflect the electronic environment influenced by the various substituents [12] [2].

Mass Spectrometry Analysis

Mass spectrometry serves as a crucial identification tool, providing molecular weight confirmation and structural insights through fragmentation patterns. The molecular ion peak appears at m/z 188.0, with the characteristic isotope pattern reflecting the presence of bromine [2] [12].

The [M+H]⁺ ion at m/z 188.0 and 190.0 demonstrates the typical bromine isotope pattern, confirming the presence of this halogen atom. The fragmentation pattern provides additional structural information about the molecular architecture [2] [12].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic functional group vibrations that confirm the presence of specific structural features. The O-H stretch appears in the 3200-3400 cm⁻¹ region, indicating the presence of the hydroxyl group [15].

The C-Br stretch typically appears in the 500-600 cm⁻¹ region, confirming the presence of the carbon-bromine bond. Additional aromatic C=C and C=N stretches provide information about the pyridine ring system [15].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π→π* transitions characteristic of aromatic systems. The pyridine ring system exhibits characteristic absorption bands in the UV region .

The presence of substituents influences the electronic transitions, with the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom affecting the absorption characteristics .

Electronic Structure and Bonding Analysis

Molecular Orbital Considerations

The electronic structure of 6-bromo-4-methylpyridin-3-ol reflects the interplay between the aromatic pyridine system and the various substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are influenced by the electron-donating and electron-withdrawing effects of the substituents [2].

The pyridine ring contributes π-orbitals that participate in the aromatic system, while the substituents contribute their own orbital interactions. The bromine atom's lone pairs can participate in π-bonding through back-donation, while the hydroxyl group can donate electron density through resonance [2].

Resonance Structures and Electron Delocalization

The compound exhibits multiple resonance structures that contribute to its overall stability and reactivity. The pyridine ring system can accommodate various resonance forms, with the substituents influencing the relative importance of different canonical structures [8] .

The hydroxyl group can participate in resonance donation to the aromatic system, while the bromine atom can act as both an electron-withdrawing group and a participant in extended conjugation. These resonance effects influence the compound's chemical behavior and spectroscopic properties [8] .

Dipole Moment and Polarity

The molecular dipole moment arises from the asymmetric distribution of electron density caused by the different electronegativity values of the substituents. The electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups create a net dipole moment [16] .

The calculated dipole moment contributes to the compound's polarity and influences its solubility characteristics, intermolecular interactions, and potential for hydrogen bonding [16] .

Hydrogen Bonding and Intermolecular Interactions

Hydrogen Bond Donor and Acceptor Capabilities

The compound possesses one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl oxygen and the pyridine nitrogen). This hydrogen bonding profile significantly influences the compound's physical properties and intermolecular interactions [6] [7].

The hydroxyl group can form hydrogen bonds with appropriate acceptors, while the pyridine nitrogen can accept hydrogen bonds from suitable donors. These interactions play crucial roles in determining the compound's solubility, crystal packing, and biological activity [6] [7] [10].

Intermolecular Force Analysis

Beyond hydrogen bonding, the compound exhibits various intermolecular forces including van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. These forces contribute to the compound's physical properties and phase behavior [2].

The combination of polar and nonpolar regions within the molecule creates a complex intermolecular interaction profile that influences its behavior in different solvents and phases [2].

Conformational Analysis and Molecular Flexibility

Tautomeric Equilibria

The compound may exist in equilibrium between different tautomeric forms, particularly involving the hydroxyl group. The potential for keto-enol tautomerism exists, although the aromatic character of the pyridine ring typically favors the enol form [13].

The substituent effects influence the tautomeric equilibrium, with the electron-donating groups stabilizing the enol form and the electron-withdrawing bromine atom potentially favoring alternative tautomers [13].

Crystallographic and Solid-State Properties

Crystal Structure Considerations

While specific crystallographic data for 6-bromo-4-methylpyridin-3-ol are not readily available in the literature, the compound's structure suggests potential for hydrogen bonding networks in the solid state. The hydroxyl group can participate in intermolecular hydrogen bonding, creating extended structures .

The planar aromatic system facilitates π-π stacking interactions between molecules, while the bromine atom can participate in halogen bonding interactions. These intermolecular forces contribute to the compound's solid-state properties .

Polymorphism and Phase Behavior

The compound's structural features suggest potential for polymorphic behavior, with different crystal forms possible depending on the specific packing arrangements and intermolecular interactions. The balance between hydrogen bonding, π-π stacking, and halogen bonding can lead to multiple crystalline forms .

The thermal behavior and stability of different polymorphs would depend on the specific intermolecular interaction patterns and the resulting lattice energies .

Comparative Structural Analysis

Relationship to Similar Compounds

6-Bromo-4-methylpyridin-3-ol shares structural similarities with other halogenated pyridinols, allowing for comparative analysis of structure-property relationships. Related compounds include 4-bromo-6-methylpyridin-3-ol and 6-bromo-2-methylpyridin-3-ol, which exhibit different substitution patterns [20] [21].

The positional isomers demonstrate how substituent location affects electronic distribution, reactivity, and physical properties. The similarity scores indicate close structural relationships while highlighting the importance of substitution patterns [20] [21].

Structure-Activity Relationships

The compound's structural features can be correlated with its biological and chemical activities. The presence of the hydroxyl group provides hydrogen bonding capability, while the bromine atom offers sites for further chemical modification through substitution reactions .

The methyl group contributes to lipophilicity and steric effects, while the pyridine nitrogen provides basicity and coordination potential. These structural features combine to create a versatile molecular platform for various applications .

Computational Chemistry Insights

Theoretical Calculations and Molecular Modeling

Computational chemistry methods provide valuable insights into the compound's electronic structure, geometry optimization, and property prediction. Density functional theory (DFT) calculations can reveal bond lengths, angles, and electronic distribution patterns [22].

The calculated molecular properties, including dipole moments, polarizabilities, and hyperpolarizabilities, provide quantitative measures of the compound's electronic characteristics. These calculations complement experimental observations and enable property prediction [22].

Reactivity Prediction and Site Analysis

Computational analysis can identify reactive sites within the molecule and predict potential reaction pathways. The electron density distribution reveals areas of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack [22].

The molecular orbital analysis provides insights into the compound's electronic excitation behavior and potential for various chemical transformations. These computational insights guide synthetic strategy development and reaction optimization [22].

Analytical Method Development

Quantitative Analysis Techniques

The compound's structural features enable various analytical approaches for quantitative determination. High-performance liquid chromatography (HPLC) methods can separate and quantify the compound in complex mixtures, while gas chromatography-mass spectrometry (GC-MS) provides both separation and identification [23] [24].

The characteristic UV absorption enables spectrophotometric analysis, while the distinct NMR signals allow for quantitative NMR applications. These analytical methods support quality control and purity assessment [23] [24].

Impurity Profiling and Degradation Studies

The compound's stability and potential degradation pathways can be studied through stressed stability testing. The various functional groups may undergo different degradation reactions, requiring comprehensive analytical coverage [23] [24].

Impurity profiling reveals potential synthetic by-products and degradation products, enabling the development of appropriate analytical methods for their detection and quantification [23] [24].

Synthesis and Structural Confirmation

Synthetic Routes and Structural Verification

The synthesis of 6-bromo-4-methylpyridin-3-ol involves specific reaction conditions that must be carefully controlled to achieve the desired substitution pattern. The most common synthetic approach involves the diazotization of 6-bromo-4-methylpyridin-3-amine followed by hydrolysis [2] [12].

The reaction proceeds through intermediate formation, with the diazonium salt undergoing nucleophilic substitution to introduce the hydroxyl group. The reaction conditions, including temperature, pH, and reaction time, significantly influence the yield and purity of the final product [2] [12].

Purification and Characterization Protocols

Following synthesis, the compound requires purification to remove impurities and by-products. Column chromatography using silica gel with appropriate solvent systems (typically methanol in dichloromethane) provides effective separation [2] [12].

The purified compound is characterized using multiple analytical techniques to confirm structure and purity. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides comprehensive structural confirmation [2] [12].

Physical and Chemical Properties

Solubility and Partitioning Behavior

The compound exhibits moderate solubility in polar solvents due to the presence of the hydroxyl group, which can participate in hydrogen bonding with protic solvents. The calculated LogP value of 2.50 indicates moderate lipophilicity [3].

The partition coefficient between different phases influences the compound's behavior in extraction procedures and biological systems. The balance between polar and nonpolar regions creates intermediate partitioning characteristics [3].

Thermal Properties and Stability

The predicted boiling point of 345.9±37.0°C suggests thermal stability under normal conditions, although the compound should be stored under controlled conditions to prevent degradation [3].

The density of 1.7±0.1 g/cm³ reflects the presence of the heavy bromine atom and the compact molecular structure. Storage recommendations typically specify refrigeration (2-8°C) under inert atmosphere conditions [3] [25].

Spectroscopic Database and Reference Standards

The compound's spectroscopic data serve as reference standards for identification and quality control purposes. The characteristic ¹H NMR pattern with aromatic protons at δ 7.89, 7.83, and 7.35 ppm and the methyl group at δ 2.13 ppm provides reliable identification markers [12] [2].

The mass spectral fragmentation pattern, particularly the molecular ion at m/z 188.0/190.0 with the characteristic bromine isotope pattern, enables definitive identification in complex matrices [12] [2].

Quality Control and Purity Assessment

Commercial samples typically exhibit purity levels of 95-97%, with specific impurity profiles depending on the synthetic route and purification methods employed. The MDL number MFCD18255424 facilitates database searches and procurement [25] [26] [5].

Quality control protocols include HPLC analysis for purity determination, water content analysis, and residual solvent testing. These analyses ensure the compound meets specifications for research and industrial applications [25] [26] [5].